molecular formula C21H19ClN4 B2626632 N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890632-53-8

N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2626632
CAS No.: 890632-53-8
M. Wt: 362.86
InChI Key: VXLYQYXHLIIKGI-UHFFFAOYSA-N
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Description

N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and a benzylamine substituent at position 6. The compound’s structure-activity relationships (SAR) are influenced by substituents on the aryl rings and the amine side chain, which modulate binding affinity, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4/c1-14-12-19(23-13-16-8-4-3-5-9-16)26-21(24-14)20(15(2)25-26)17-10-6-7-11-18(17)22/h3-12,23H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLYQYXHLIIKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 3-amino-2,5-dimethylpyrazole, followed by cyclization and subsequent benzylation. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of the chloro group with various nucleophiles.

Scientific Research Applications

Medicinal Chemistry Applications

N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has been identified as a promising candidate for the treatment of various diseases due to its unique structural properties.

Antiviral Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine exhibit antiviral properties. Specifically, compounds similar to this compound have shown effectiveness against viral infections in preclinical studies. The compound's mechanism involves inhibiting viral replication pathways, making it a candidate for antiviral drug development .

Antimicrobial Properties

Studies have demonstrated that pyrazolo[1,5-a]pyrimidin derivatives possess significant antimicrobial activity against various pathogens. The compound has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .

Case Study: Antiviral Efficacy

A study published in 2015 highlighted the efficacy of pyrazolo[1,5-a]pyrimidin derivatives in treating viral infections. The research involved testing the compound on cell lines infected with various viruses, leading to a marked reduction in viral load .

Case Study: Antimicrobial Screening

In another study focused on antimicrobial properties, this compound was evaluated using the agar well diffusion method against multiple bacterial strains. Results indicated that the compound exhibited significant inhibition zones compared to control groups .

Data Summary

Application Area Effectiveness Pathogens Targeted Study Reference
Antiviral ActivityHighVarious Viruses
Antimicrobial PropertiesModerate to HighStaphylococcus aureus, Escherichia coli

Mechanism of Action

The mechanism of action of N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Amine Position

  • N-sec-Butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine ():
    This analog replaces the benzyl group with a sec-butyl chain. The molecular formula (C₁₈H₂₁ClN₄) and mass (328.844 g/mol) are similar, but the bulky sec-butyl group may reduce blood-brain barrier permeability compared to the benzyl derivative, impacting central nervous system (CNS) targeting .

  • MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) ():
    MPZP features bis(2-methoxyethyl) and 4-methoxy-2-methylphenyl groups. It acts as a corticotropin-releasing factor receptor 1 (CRF1) antagonist, demonstrating anxiolytic effects in preclinical models. The methoxyethyl groups enhance solubility, while the 4-methoxy substitution improves receptor affinity .

  • Anti-mycobacterial analogs ():
    Compounds 47–51 (e.g., 3-(4-fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine) replace the benzyl group with pyridinylmethyl amines. These modifications enhance anti-mycobacterial activity (MIC values <1 μM) but reduce CNS penetration due to increased polarity .

Aryl Group Modifications at Position 3

  • 3-(4-Fluorophenyl) derivatives ():
    Fluorine substitution at the para position of the phenyl ring (e.g., compound 47) improves metabolic stability and bioavailability compared to the 2-chlorophenyl group in the target compound. This change is critical for optimizing half-life in anti-infective agents .

  • 3-(2,4-Dichlorophenyl) radiolabeled analogs (): Fluorine-18 labeled derivatives like [¹⁸F]27 are used in positron emission tomography (PET) imaging. The dichlorophenyl group enhances lipophilicity, facilitating brain uptake, while the fluoroethoxyethyl side chain allows radiolabeling for diagnostic applications .

Methyl Group Effects at Positions 2 and 5

  • For example, 5-(tert-butyl)-3-(4-chlorophenyl)-2-methyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine shows improved selectivity for kinase targets .

Data Tables Highlighting Key Comparisons

Table 2: Substituent Effects on Activity

Position Substituent Impact on Activity Example Compound
3 2-Chlorophenyl Moderate lipophilicity; potential CNS penetration Target compound
3 4-Fluorophenyl Enhanced metabolic stability Compound 47
7 Benzylamine Balanced solubility and permeability Target compound
7 Pyridinylmethyl amine Increased polarity; anti-mycobacterial focus Compound 49

Research Findings and Therapeutic Implications

  • Anxiolytic Applications : CRF1 antagonists like MPZP highlight the scaffold’s versatility in neuropsychiatric drug development. The benzyl group in the target compound may offer improved CNS bioavailability over bulkier analogs .
  • Anti-Mycobacterial Activity : Pyridinylmethyl-substituted derivatives () demonstrate that polar amine groups enhance activity against Mycobacterium tuberculosis, though at the expense of CNS effects.
  • Diagnostic Utility: Radiolabeled analogs () underscore the scaffold’s adaptability for imaging, with halogen and fluorine substitutions enabling targeted tracer design.

Biological Activity

N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology and antiviral therapies. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C19_{19}H19_{19}ClN4_{4}
  • Molecular Weight : 346.83 g/mol
  • IUPAC Name : this compound

Anticancer Potential

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. In particular, this compound has shown promise against various cancer cell lines. A study evaluating a library of synthesized pyrazolo[1,5-a]pyrimidin derivatives demonstrated varying degrees of growth inhibition in MDA-MB-231 (human breast cancer) cells. The results are summarized in Table 1.

CompoundIC50_{50} (µM)Cell Line
This compound18.4MDA-MB-231
Control (YM155)10.0MDA-MB-231
Control (Menadione)12.0MDA-MB-231

The compound exhibited an IC50_{50} value of 18.4 µM, indicating moderate efficacy compared to established anticancer agents.

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation. Pyrazolo[1,5-a]pyrimidines are known to target various kinases and enzymes involved in tumor growth and survival. Specific pathways affected include:

  • EGFR : Inhibition leads to reduced cell proliferation.
  • BRAF(V600E) : Targeting this mutation is crucial for certain melanoma treatments.

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for antiviral activity. A patent application highlights its potential use in treating viral infections by inhibiting viral replication mechanisms. The compound's ability to interfere with viral enzymes positions it as a candidate for further development in antiviral therapies .

Structure-Activity Relationship (SAR)

The SAR studies on pyrazolo[1,5-a]pyrimidines reveal that modifications at the benzyl and chlorophenyl positions significantly influence biological activity. For instance:

  • Substituents : The presence of halogen atoms (e.g., chlorine) enhances binding affinity to target proteins.
  • Alkyl Groups : Methyl groups at specific positions improve solubility and bioavailability.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Anticancer Studies : A recent investigation into a series of triazole-linked pyrazolo[1,5-a]pyrimidines demonstrated enhanced cytotoxicity against breast cancer cell lines when compared to their non-linked counterparts .
  • Antiviral Efficacy : In vitro assays confirmed that derivatives of pyrazolo[1,5-a]pyrimidines showed promising results against viral strains such as HIV and HCV .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodology :

  • Core formation : Cyclization of pyrazolo[1,5-a]pyrimidine precursors (e.g., 3-aminopyrazoles with β-keto esters) under reflux conditions, often using acetic acid or ethanol as solvents .
  • Functionalization : The N-benzyl and 2-chlorophenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura coupling. For example, halogenated intermediates (e.g., 7-chloro derivatives) react with benzylamines or arylboronic acids in the presence of Pd catalysts .
  • Optimization : Catalysts like Pd(PPh₃)₄, controlled temperatures (70–100°C), and solvents (DMF, THF) improve yield (typically 60–75%) and purity .

Q. How is the compound characterized structurally and chemically?

  • Key techniques :

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) . IR identifies functional groups (e.g., NH stretches at ~3400 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (ESI-TOF) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., pyrazolo[1,5-a]pyrimidine derivatives in used X-ray for structural confirmation) .

Q. What preliminary biological activities are associated with this compound?

  • Reported activities :

  • Kinase inhibition : Pyrazolo[1,5-a]pyrimidines often inhibit CDKs (cyclin-dependent kinases) or receptor tyrosine kinases via competitive binding to ATP pockets .
  • Anticancer potential : In vitro assays (e.g., MTT) show activity against breast (MCF-7) and lung (A549) cancer cell lines, with IC₅₀ values typically in the µM range .
  • Neuropharmacological effects : Lipophilicity (logP ~3.5) enables blood-brain barrier penetration, suggesting CNS applications .

Advanced Research Questions

Q. How can synthetic protocols be optimized for higher yields or enantiomeric purity?

  • Strategies :

  • Catalyst screening : Pd-based catalysts (e.g., PdCl₂(dppf)) enhance coupling efficiency in Suzuki reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Chiral resolution : Use of chiral auxiliaries (e.g., (R)-BINOL) or HPLC with chiral columns for enantiomer separation .
    • Example : A 2024 study achieved 82% yield by replacing THF with 1,4-dioxane and increasing reaction time to 24 hours .

Q. How to resolve contradictions in spectral data or bioactivity results across studies?

  • Approaches :

  • Orthogonal validation : Combine NMR with 2D techniques (COSY, HSQC) to confirm assignments .
  • Biological replication : Use multiple assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity. For instance, a compound showing CDK9 inhibition in biochemical assays but no cytotoxicity may require prodrug modification .
  • Crystallography : Single-crystal X-ray data (as in ) resolves structural ambiguities affecting activity .

Q. What computational methods predict target interactions and SAR?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., CDK9 PDB: 4BCF). The 2-chlorophenyl group may occupy hydrophobic pockets .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with bioactivity using Hammett constants .
  • MD simulations : Assess binding stability over 100-ns trajectories in GROMACS .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Framework :

  • Variation points : Modify the N-benzyl group (e.g., para-substituted benzyl) or 2-chlorophenyl moiety (e.g., 3,4-dichloro for enhanced lipophilicity) .
  • Biological testing : Screen derivatives against kinase panels (e.g., Eurofins DiscoverX) and cancer cell lines.
  • Data analysis : Use PCA (principal component analysis) to cluster compounds by activity profiles .

Q. What mechanisms underlie its enzyme inhibition?

  • Case study :

  • CDK9 inhibition : The compound binds to the ATP-binding site, disrupting phosphorylation of RNA polymerase II CTD. Trifluoromethyl analogs in showed enhanced binding via halogen bonding .
  • Assays : Kinase-Glo® luminescent assays measure ATP depletion; IC₅₀ values are dose-dependent .

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